3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione
Description
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione is a cyclic dicarbonyl compound comprising a five-membered oxolane-2,5-dione (succinic anhydride) core substituted at the 3-position with a cyclodecene ring. The cyclodecene moiety introduces significant steric bulk and hydrophobicity, distinguishing it from simpler oxolane-2,5-dione derivatives.
Properties
CAS No. |
62273-07-8 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(cyclodecen-1-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C14H20O3/c15-13-10-12(14(16)17-13)11-8-6-4-2-1-3-5-7-9-11/h8,12H,1-7,9-10H2 |
InChI Key |
DJBRDPAZFOYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=CCCC1)C2CC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclodecene with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the oxolane ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione with key analogs based on structural features, reactivity, and applications inferred from the evidence.
Structural and Functional Group Comparisons
Physicochemical Properties (Hypothetical Comparison)
| Property | 3-(Cyclodec-1-en-1-yl)oxolane-2,5-dione | Piperazine-2,5-dione Derivatives | Oxolane-2,5-dione-Modified Cellulose |
|---|---|---|---|
| Molecular Weight | ~280 g/mol (estimated) | 200–300 g/mol | Polymer-dependent (≥1000 g/mol) |
| Solubility | Low (hydrophobic cyclodecene) | Moderate (polar substituents) | Water-insoluble (modified cellulose) |
| Thermal Stability | High (rigid cyclodecene) | Moderate | High (cellulose backbone) |
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